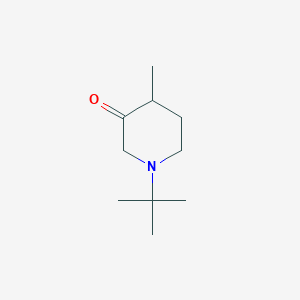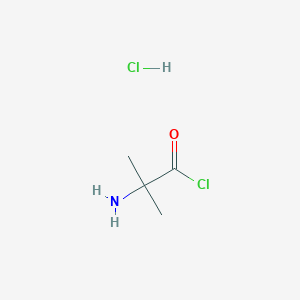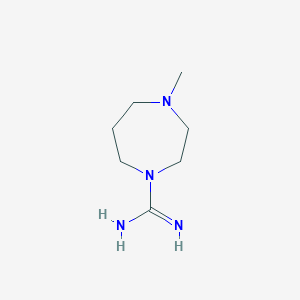![molecular formula C7H11N3 B3273866 [(2-Ethylpyrimidin-4-yl)methyl]amine dihydrochloride CAS No. 597561-45-0](/img/structure/B3273866.png)
[(2-Ethylpyrimidin-4-yl)methyl]amine dihydrochloride
説明
[(2-Ethylpyrimidin-4-yl)methyl]amine dihydrochloride, also known as EPMA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. EPMA is a derivative of pyrimidine and is commonly used in the synthesis of various organic compounds.
作用機序
[(2-Ethylpyrimidin-4-yl)methyl]amine dihydrochloride acts as a nucleophile in organic reactions, which means it can donate a pair of electrons to an electrophile. This compound can also act as a chelating agent, which means it can form a complex with metal ions. The mechanism of action of this compound in biological systems is not well understood, but it is believed to interact with proteins and enzymes involved in various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
実験室実験の利点と制限
[(2-Ethylpyrimidin-4-yl)methyl]amine dihydrochloride has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be obtained in high yield and purity. This compound is also a versatile building block that can be used in the synthesis of various organic compounds. However, this compound has some limitations, such as its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several directions for future research on [(2-Ethylpyrimidin-4-yl)methyl]amine dihydrochloride. One area of interest is the development of this compound-based metal complexes for catalytic applications. Another area of interest is the investigation of the mechanism of action of this compound in biological systems. Additionally, this compound has shown potential as a therapeutic agent for various diseases, such as Alzheimer's disease and cancer, so further research is needed to explore its potential in these areas.
Conclusion
In conclusion, this compound is a versatile and useful compound that has many potential applications in scientific research. Its simple synthesis method, stable nature, and versatility make it a valuable tool for organic synthesis and drug discovery. This compound's biochemical and physiological effects suggest that it may have therapeutic potential for various diseases. Future research on this compound will undoubtedly reveal new insights into its properties and potential applications.
科学的研究の応用
[(2-Ethylpyrimidin-4-yl)methyl]amine dihydrochloride has been used in various scientific research applications, including medicinal chemistry, drug discovery, and organic synthesis. This compound is commonly used as a building block in the synthesis of various organic compounds, such as pyrimidine-based antiviral agents and kinase inhibitors. This compound has also been used as a ligand in the development of metal complexes for catalytic applications.
特性
IUPAC Name |
(2-ethylpyrimidin-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-7-9-4-3-6(5-8)10-7/h3-4H,2,5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIRIBHCHQFDDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Chloro-4-[(methylcarbamoyl)amino]benzoic acid](/img/structure/B3273804.png)

![1-(2-Azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B3273831.png)







